molecular formula C10H8INO2 B13233473 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B13233473
M. Wt: 301.08 g/mol
InChI Key: FQTOFAGYCMXPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a dione structure at the 1st and 3rd positions of the tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves the iodination of a precursor tetrahydroisoquinoline compound. One common method involves the use of iodine and an oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce diols .

Scientific Research Applications

7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects is largely dependent on its interactions with molecular targets. The iodine atom and the dione structure may facilitate binding to specific enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: The presence of the iodine atom at the 7th position and the methyl group at the 2nd position distinguishes 7-Iodo-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione from other similar compounds. These substitutions can significantly influence its chemical reactivity and biological activity, making it a unique compound for various applications .

Properties

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

7-iodo-2-methyl-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C10H8INO2/c1-12-9(13)4-6-2-3-7(11)5-8(6)10(12)14/h2-3,5H,4H2,1H3

InChI Key

FQTOFAGYCMXPAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C(C1=O)C=C(C=C2)I

Origin of Product

United States

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